molecular formula C19H22N4 B15189826 6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline CAS No. 116979-28-3

6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline

Cat. No.: B15189826
CAS No.: 116979-28-3
M. Wt: 306.4 g/mol
InChI Key: BOBRHRIQEWERCH-JGNDPHQUSA-N
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Description

6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. The presence of the pyrazole moiety in this compound adds to its chemical versatility and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline typically involves multi-step organic reactions. One common approach is the condensation of an ergoline precursor with a pyrazole derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone or potassium bromide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced ergoline derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological activities, including potential use as an anti-migraine or anti-Parkinsonian agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    8-beta-(1-phenyl-1H-pyrazol-5-yl)ergoline: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.

    6-Methyl-8-beta-(1-phenyl-1H-pyrazol-5-yl)ergoline: Similar structure but with a phenyl group on the pyrazole ring.

Uniqueness

6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

116979-28-3

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

(6aR,9R)-7-methyl-9-(2-methylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H22N4/c1-22-11-13(17-6-7-21-23(17)2)8-15-14-4-3-5-16-19(14)12(10-20-16)9-18(15)22/h3-7,10,13,15,18,20H,8-9,11H2,1-2H3/t13-,15?,18-/m1/s1

InChI Key

BOBRHRIQEWERCH-JGNDPHQUSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C

Origin of Product

United States

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